Product packaging for Lauroscholtzine(Cat. No.:CAS No. 2169-44-0)

Lauroscholtzine

Cat. No.: B1679034
CAS No.: 2169-44-0
M. Wt: 341.4 g/mol
InChI Key: ZFLRVRLYWHNAEC-AWEZNQCLSA-N
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Description

Classification and Nomenclature of Lauroscholtzine

This compound is characterized by its specific chemical structure and its origin from various botanical sources, placing it firmly within the realm of natural product research.

This compound is classified as a naturally occurring alkaloid, specifically belonging to the aporphine (B1220529) structural class medchemexpress.comru.ac.zaguidetopharmacology.orgchembk.comchemsrc.combiosynth.com. Alkaloids are a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms. Aporphine alkaloids, a subgroup of isoquinoline (B145761) alkaloids, are characterized by a tetracyclic ring system derived from a benzylisoquinoline precursor medchemexpress.comru.ac.za.

Key chemical properties of this compound include its molecular formula, molecular weight, and CAS Registry Number, as detailed in Table 1.

Table 1: Key Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₃NO₄ medchemexpress.comru.ac.zachembk.combiosynth.comnih.govcdutcm.edu.cnuni.lunih.govchemspider.com
Molecular Weight341.4 g/mol ru.ac.zabiosynth.comcdutcm.edu.cnnih.govchemspider.com
CAS Registry Number2169-44-0 medchemexpress.comru.ac.zabiosynth.comnih.govchemspider.comarctomsci.com
IUPAC Name(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol cdutcm.edu.cnnih.govchemspider.com

In academic and scientific literature, this compound is frequently referred to by several synonyms. The most prominent synonym is N-Methyllaurotetanine medchemexpress.comru.ac.zaguidetopharmacology.orgchemsrc.comnih.govnih.govarctomsci.comnlk.cz. Other recognized synonyms include Boldine 2-methyl ether and Rogersine ru.ac.zaguidetopharmacology.orgchembk.comnih.govarctomsci.com. These various names reflect different historical contexts of discovery, structural derivations, or naming conventions within the chemical and pharmacological communities.

Historical Context of this compound Investigations

The investigation of this compound is rooted in the broader history of natural products chemistry, a field dedicated to the discovery and study of compounds produced by living organisms.

This compound has been isolated from a variety of plant species, underscoring its natural occurrence across diverse flora. Notable botanical sources from which this compound (or its synonym N-Methyllaurotetanine) has been reported include Eschscholzia californica (commonly known as the Californian poppy), Thalictrum revolutum DC, Cissampelos capensis, Aconitum sanyoense, and Litsea glutinosa medchemexpress.comru.ac.zaguidetopharmacology.orgnih.gov. The extraction methods typically involve processes such as petroleum ether extraction, distillation, and crystallization chembk.com.

Table 2: Botanical Sources of this compound

Botanical SourceCommon Name (if applicable)Source
Eschscholzia californicaCalifornian poppy guidetopharmacology.org
Thalictrum revolutum DC medchemexpress.com
Cissampelos capensis ru.ac.za
Aconitum sanyoense nih.gov
Litsea glutinosa nih.gov
Lauroscholtzia lucida chembk.com

The study of natural products has a long and significant history in chemical and pharmacological research, with plant-derived compounds historically serving as invaluable sources for therapeutic agents researchgate.netresearchgate.netslideshare.net. Early investigations often focused on the isolation and structural elucidation of novel compounds from traditional medicinal plants researchgate.netucl.ac.uk. Over time, the research focus has evolved from simple isolation to more complex studies involving the elucidation of biosynthesis pathways, the discovery of novel bioactive substances, and the understanding of their mechanisms of action u-toyama.ac.jp.

While there was a period of decline in natural product research within the pharmaceutical industry due to challenges like compatibility with high-throughput screening, recent technological advancements have led to a renewed interest researchgate.netresearchgate.net. Modern natural products chemistry increasingly employs advanced analytical techniques, such as metabolomics, to comprehensively analyze the vast array of metabolites in crude extracts, thereby streamlining the discovery process nih.gov. This evolution reflects a continuous effort to explore the chemical diversity offered by nature for scientific advancement.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO4 B1679034 Lauroscholtzine CAS No. 2169-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21-6-5-11-9-17(24-3)20(25-4)19-13-10-16(23-2)15(22)8-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLRVRLYWHNAEC-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176073
Record name N-Methyllaurotetanine
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Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169-44-0
Record name N-Methyllaurotetanine
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Record name N-Methyllaurotetanine
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Record name N-Methyllaurotetanine
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Record name N-Methyllaurotetanine
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Record name BOLDINE 2-METHYL ETHER
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Natural Occurrence and Isolation Methodologies of Lauroscholtzine

Botanical Sources of Lauroscholtzine

The distribution of this compound is specific to certain plant families and species, where it often co-exists with other alkaloids.

This compound has been identified in plants belonging to several botanical families known for producing a wide array of alkaloids. nih.gov These families include:

Menispermaceae: This family is a confirmed source of this compound, particularly within the genus Cissampelos. nih.govsemanticscholar.org

Papaveraceae: The poppy family is another significant source, with the compound being isolated from genera such as Eschscholzia and Corydalis. biosynth.comwikipedia.orgresearchgate.net

Ranunculaceae: this compound has been identified in species within this family, for example, in the genus Thalictrum. medchemexpress.com

Lauraceae: While this family is known for producing aporphine (B1220529) alkaloids, and species like Litsea cubeba contain various alkaloids, the specific isolation of this compound is not as prominently documented as in other families. nih.gov

Annonaceae: This family is also recognized as a rich source of various types of alkaloids. nih.gov

Detailed phytochemical investigations have confirmed the presence of this compound in several specific plant species. The compound, sometimes referred to by its synonym N-methyllaurotetanine, has been isolated from various plant parts. researchgate.netnih.gov

Table 1: Specific Plant Species Containing this compound

Plant SpeciesFamilyPlant Part(s) Containing this compoundReference(s)
Lauroscholtzia lucidaNot SpecifiedNot Specified
Corydalis yanhusuoPapaveraceaeTubers biosynth.comchemfaces.com
Eschscholzia californica (California Poppy)PapaveraceaeShoots, Aerial Parts researchgate.netnih.govneocities.org
Cissampelos capensisMenispermaceaeLeaves nih.govsemanticscholar.orgresearchgate.net
Thalictrum revolutum DCRanunculaceaeNot Specified medchemexpress.com
Litsea cubebaLauraceaeThis species contains various aporphine alkaloids, but the presence of this compound is not definitively confirmed in available research. nih.gov

Advanced Extraction Techniques for this compound from Biological Matrices

The extraction of this compound from plant material can be achieved through both traditional and modern methods. The choice of technique depends on factors such as extraction efficiency, solvent consumption, and environmental impact.

Conventional methods rely on the solubility of alkaloids in various solvents. lifeasible.com Alkaloids typically exist in plants as salts, which are soluble in polar solvents like water or acidic water. jocpr.com An acid extraction method, often using 0.1% to 1% solutions of acids like hydrochloric or sulfuric acid, can be employed. jocpr.com

Alternatively, the free base form of alkaloids, which is more soluble in organic solvents, can be extracted using solvents such as ethanol, methanol, chloroform, ether, or petroleum ether. lifeasible.comjocpr.com Common techniques include maceration, where the plant material is soaked in the solvent, and Soxhlet extraction, a continuous process that offers higher efficiency. phytojournal.com

Table 2: Conventional Solvent-Based Extraction Methods for Alkaloids

MethodPrincipleTypical SolventsReference(s)
MacerationSoaking pulverized plant material in a solvent at room temperature to soften cell walls and release soluble compounds.Ethanol, Methanol, Water, Acetone phytojournal.commdpi.com
Soxhlet ExtractionContinuous extraction where fresh, condensed solvent repeatedly washes over the plant material in a thimble, increasing extraction efficiency.Ethanol, Methanol, Chloroform, Hexane phytojournal.com
Acid-Water ExtractionUtilizes acidic water to extract alkaloids in their salt form, which have higher aqueous solubility.Dilute Hydrochloric Acid, Dilute Sulfuric Acid jocpr.com

In recent years, there has been a shift towards more environmentally friendly and efficient "green" extraction techniques that reduce solvent use and extraction time. who.int

Supercritical Fluid Extraction (SFE): This technique primarily uses supercritical carbon dioxide (SC-CO2) as the solvent. nih.gov SC-CO2 is non-toxic, inexpensive, and its solvating power can be adjusted by changing the temperature and pressure. ufrn.br For polar compounds like alkaloids, the efficiency of SC-CO2 is often enhanced by adding a polar co-solvent or modifier, such as ethanol. researchgate.netnih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix directly. researchgate.net This rapid, localized heating can cause plant cells to rupture, accelerating the release of target compounds into the solvent. researchgate.net The method significantly reduces extraction time and solvent consumption compared to conventional techniques. who.intoup.com Key parameters that influence MAE efficiency include the nature of the solvent, microwave power, temperature, and irradiation time. who.intphcogrev.com

Solid-Phase Microextraction (SPME): SPME is an adsorbent-based, solvent-free technique used for sample preparation and extraction. lifeasible.com It involves exposing a fused-silica fiber coated with a polymeric stationary phase to the sample. nih.gov Analytes, such as alkaloids, partition from the sample matrix onto the fiber, from which they can be desorbed for analysis. nih.govlifeasible.com

Table 3: Comparison of Modern Green Extraction Methodologies

MethodologyPrincipleAdvantagesReference(s)
Supercritical Fluid Extraction (SFE)Extraction using a fluid (e.g., CO2) above its critical temperature and pressure, possessing properties of both a liquid and a gas.Environmentally benign, high selectivity, solvent-free extracts. nih.govufrn.br
Microwave-Assisted Extraction (MAE)Use of microwave energy to heat solvents and plant material, enhancing extraction kinetics.Reduced extraction time and solvent volume, higher extraction efficiency. who.intresearchgate.netoup.com
Solid-Phase Microextraction (SPME)Adsorption of analytes onto a coated fiber, followed by thermal or solvent desorption.Solvent-free, simple, suitable for concentrating and enriching analytes. nih.govlifeasible.com

Purification and Isolation Strategies for this compound

Following initial extraction, the crude extract contains a mixture of alkaloids and other plant metabolites, requiring further purification to isolate this compound. A common initial step involves an acid-base liquid-liquid extraction. The crude extract is dissolved in an organic solvent and washed with an acidic aqueous solution, causing the basic alkaloids to move into the aqueous layer as salts. This layer can then be separated, basified, and re-extracted with an organic solvent to recover the alkaloids in their free-base form, leaving behind many neutral and acidic impurities. jocpr.com

The resulting enriched alkaloid fraction is then typically subjected to chromatographic techniques for separation and isolation. nih.gov

Solid-Phase Extraction (SPE): SPE is often used as a cleanup step before high-resolution chromatography. Cation-exchange polymeric cartridges are particularly effective for purifying alkaloids from crude extracts. oup.comnih.govfrontiersin.org

Column Chromatography: This is a fundamental technique used for separating individual compounds from a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a high-resolution technique widely used for the final purification and quantification of alkaloids like this compound. oup.comnih.gov

Finally, crystallization may be used to obtain the isolated this compound in a highly purified, solid form.

Chromatographic Separation Techniques

The isolation of this compound from crude plant extracts is heavily reliant on various chromatographic methods. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. Column chromatography and High-Performance Thin Layer Chromatography (HPTLC) are particularly instrumental in this process.

Column Chromatography: This technique is a cornerstone in the purification of natural products like this compound. In the context of aporphine alkaloid separation, silica (B1680970) gel is a commonly employed stationary phase. The separation is achieved by passing a solvent mixture (the mobile phase) through the column. The polarity of the solvent system is often varied in a gradient to effectively elute compounds with different polarities. For the separation of alkaloids similar to this compound, various solvent systems have been proven effective.

Stationary PhaseMobile Phase (Solvent System)Compound ClassPlant Source (Example)
Silica GelDichloromethane and MethanolAporphine AlkaloidsAlseodaphne corneri
Silica Geln-hexane, ethyl acetate, methanol, acetonitrile (B52724), water (in various ratios)Aporphine AlkaloidsNelumbo nucifera

The fractions collected from the column are typically monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound before they are combined for further purification.

High-Performance Thin Layer Chromatography (HPTLC): HPTLC offers a more advanced and efficient approach to the separation and analysis of phytochemicals, including aporphine alkaloids. This technique utilizes high-performance layers with smaller and more uniform particle sizes, leading to better resolution and sensitivity. HPTLC is particularly useful for the rapid analysis of complex plant extracts and for the identification of specific compounds like this compound. The choice of the mobile phase is crucial for achieving optimal separation of the target alkaloid from other constituents in the extract. While specific HPTLC methods for this compound are not extensively detailed in publicly available literature, methods developed for the analysis of other aporphine alkaloids provide a strong foundation for its separation. For instance, HPTLC analysis of aporphine alkaloids from Ocotea spixiana has been successfully performed to separate isobaric alkaloids prior to mass spectrometry analysis.

Crystallization Procedures

Crystallization is a fundamental and highly effective technique for the final purification of isolated compounds. nih.gov This process relies on the principle that a compound's solubility in a solvent decreases as the solution cools, leading to the formation of highly ordered crystals, while impurities remain dissolved in the surrounding liquid (mother liquor). researchgate.net The selection of an appropriate solvent or solvent system is paramount for successful crystallization. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will readily dissolve it at an elevated temperature.

For aporphine alkaloids, which are generally crystalline solids, various organic solvents can be utilized for recrystallization. The general procedure involves dissolving the impure compound in a minimal amount of a hot solvent to create a saturated solution. The solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals. After crystallization is complete, the purified crystals are separated from the mother liquor by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried.

Common solvents and techniques used for the crystallization of organic compounds, including alkaloids, are detailed in the table below.

Crystallization TechniqueDescriptionCommon Solvents
Single Solvent Recrystallization The impure solid is dissolved in a minimal amount of a single hot solvent and allowed to cool slowly.Ethanol, Methanol, Acetone, Ethyl Acetate, Water
Multi-Solvent Recrystallization The solid is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent in which it is insoluble is slowly added until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly.Ethanol/Water, Dichloromethane/Hexane
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over time, leading to the gradual formation of crystals.Dichloromethane, Acetone

While specific crystallization protocols for this compound are not extensively documented, the general principles of organic compound crystallization are directly applicable. The choice of solvent would be determined through experimental screening to find the optimal conditions for yielding high-purity this compound crystals.

Synthetic Approaches and Derivatization of Lauroscholtzine

Total Synthesis Pathways for Lauroscholtzine

Total synthesis of complex natural products like this compound aims to construct the molecule from simpler precursors, often involving multiple steps that build the characteristic ring systems.

This compound is chemically known as N-methyllaurotetanine, indicating that a crucial step in its formation, whether in vivo or in vitro, involves the methylation of Laurotetanine (B1674567) idrblab.netguidetopharmacology.orgmedchemexpress.commedkoo.comchemsrc.com. Methylation, in the context of organic chemistry, is the addition of a methyl group to a substrate, often replacing a hydrogen atom wikipedia.org. In the synthesis of alkaloids, N-methylation is a common transformation. For instance, in laboratory settings, electrophilic methyl sources such as iodomethane (B122720) or dimethyl sulfate (B86663) are typically employed for methylation reactions wikipedia.org.

The construction of the aporphine (B1220529) alkaloid core, which is central to this compound's structure, frequently relies on condensation reactions. A prominent example in this field is the Pictet-Spengler condensation researchgate.netacs.orgimperial.ac.uk. This reaction is instrumental in forming the tetrahydroisoquinoline ring system, a key intermediate in the biosynthesis and synthesis of various isoquinoline (B145761) alkaloids, including aporphines rsc.orgimperial.ac.uk. The Pictet-Spengler condensation typically involves the reaction of a β-arylethylamine with an aldehyde or ketone, followed by cyclization acs.orgimperial.ac.uk. This approach has been utilized in the synthesis of various proaporphine alkaloids, which are precursors to aporphines clockss.org.

Semisynthetic Studies on this compound Analogues

Semisynthetic approaches involve chemically modifying a naturally occurring precursor to obtain desired analogues or derivatives. This strategy is particularly valuable for complex natural products where total synthesis might be challenging or less efficient.

Chemical modification strategies for natural products, including this compound, are employed to diversify their structures, potentially leading to compounds with altered or improved properties nih.govbiomedres.us. These strategies often involve targeting specific functional groups present in the molecule. Common modification techniques include the alteration of amine, hydroxyl, or carboxylic acid groups nih.govlew.ro. For instance, acylation of amines using N-hydroxysuccinimide (NHS) esters can lead to stable amide linkages nih.gov. Such modifications allow for the exploration of structure-activity relationships and the generation of novel compounds that may not be readily available from natural sources or through total synthesis researchgate.net.

Semisynthetic studies on this compound analogues have led to the creation of novel derivatives medchemexpress.commedkoo.com. An example of such a derivative is (+)-N-(methoxy-carbonyl)-N-northis compound, which has been isolated from Litsea cubeba sci-hub.seacgpubs.orgresearchgate.net. This derivative features an N-(methoxycarbonyl) moiety, which is a less common structural feature in natural products of this class researchgate.net. The synthesis of such derivatives typically involves chemical transformations on the existing this compound scaffold, or a closely related precursor, to introduce or modify specific functional groups, thereby expanding the chemical diversity of the aporphine alkaloid family sci-hub.seacgpubs.org.

Biological Activities and Pharmacological Potential of Lauroscholtzine

Anti-inflammatory and Analgesic Efficacy of Lauroscholtzine

There are no specific studies or published data available that evaluate the anti-inflammatory or analgesic efficacy of this compound. While many plant-derived alkaloids are known to possess such properties, research has not yet been extended to this particular compound.

Molecular Mechanisms of Anti-inflammatory Action (e.g., Inhibition of Superoxide (B77818) Anion Generation)

No research is available detailing the molecular mechanisms of this compound's potential anti-inflammatory actions. Specifically, there are no findings on its ability to inhibit superoxide anion generation or its interaction with other inflammatory pathways. nih.gov

Antimicrobial and Antifungal Properties of this compound

There is no scientific literature reporting on the antimicrobial or antifungal properties of this compound. The compound has not been tested against common bacterial or fungal strains in any published studies.

Research on Antibacterial Effects

A review of scientific databases reveals no studies specifically investigating the antibacterial effects of this compound.

Investigations into Antifungal Activities

Similarly, there are no available investigations into the potential antifungal activities of this compound.

Antioxidant and Anti-cancer Research on this compound

No peer-reviewed articles or research data have been published on the antioxidant or anti-cancer properties of this compound. While the broader class of alkaloids has been a source of compounds with such activities, this compound itself has not been the subject of this type of research. researchgate.netfrontiersin.org

Neuropharmacological Effects and Central Nervous System Interactions of this compound

The potential neuropharmacological effects of this compound and its interactions with the central nervous system have not been investigated in any published scientific studies. longdom.org

This compound as a 5-HT1A Receptor Agonist

Research has identified this compound, also known as N-Methyllaurotetanine, as a 5-HT1A receptor agonist. medchemexpress.com The 5-HT1A receptor is a subtype of serotonin (B10506) receptor extensively distributed throughout the central nervous system. nih.govmdpi.com These receptors are G protein-coupled receptors that play a crucial role in mediating the effects of serotonin, a key neurotransmitter involved in regulating mood, anxiety, and other complex behaviors. nih.govheffter.org Agonists for the 5-HT1A receptor are compounds that bind to and activate these receptors, mimicking the action of serotonin. nih.gov Such compounds have been the focus of research for developing treatments for anxiety and depressive disorders. nih.govmdpi.com

Table 1: Pharmacological Profile of this compound

Compound Primary Target Mechanism of Action

Modulation of Serotonin Receptor Signaling Pathways

As a 5-HT1A receptor agonist, this compound has the potential to modulate intracellular signaling pathways. Serotonin receptors, including the 5-HT1A subtype, are known to couple to various G proteins to initiate downstream cellular responses. nih.govheffter.org Activation of 5-HT1A receptors, which are often located on the cell bodies and dendrites of serotonin neurons (presynaptic autoreceptors) and on non-serotonergic neurons in other brain regions (postsynaptic receptors), typically leads to the inhibition of adenylate cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP). mdpi.comqiagen.com This modulation of second messenger systems can influence a wide range of cellular functions. The interaction of an agonist like this compound with 5-HT1A receptors can therefore trigger these G protein-dependent signaling cascades, which are fundamental to the physiological effects mediated by the serotonergic system. mdpi.comnih.gov The specific downstream consequences of this compound-induced receptor activation are a subject for further detailed investigation.

Antiviral Investigations of this compound

Natural alkaloids are a class of compounds that are frequently studied for a wide range of biological activities, including potential antiviral effects. mdpi.com Some studies have noted that this compound possesses various biological activities, including antiviral properties, though specific details on the scope and mechanism of this action are limited. The exploration of natural products as a source for novel antiviral agents remains an active area of research. mdpi.comnih.gov

In Silico Studies of this compound as a Potential Viral Protease Inhibitor (e.g., SARS-CoV-2 Main Protease)

In silico or computational studies, such as molecular docking, are powerful tools used to screen large libraries of compounds for their potential to inhibit specific viral targets. nih.govnih.gov A critical target for many antiviral drugs, particularly for coronaviruses like SARS-CoV-2, is the main protease (Mpro), also known as 3C-like protease (3CLpro). nih.govmdpi.comresearchgate.net This enzyme is essential for processing viral polyproteins, a crucial step in the virus's replication cycle, making it an attractive target for therapeutic intervention. nih.govplos.org The unique cleavage site of Mpro is not found in human proteases, which suggests that its inhibitors may have limited side effects. mdpi.com While many natural products have been evaluated in silico as potential Mpro inhibitors, specific computational studies detailing the interaction of this compound with the SARS-CoV-2 main protease are not prominent in available research literature.

Emerging Biological Activities and Therapeutic Indications (e.g., Anti-diabetic potential)

The exploration of natural compounds for novel therapeutic applications is an ongoing endeavor in pharmacology. While the primary identified activity of this compound relates to the serotonergic system, the broader spectrum of its biological effects is not yet fully elucidated. For instance, the potential for natural alkaloids to influence metabolic pathways is an area of growing interest. However, based on current research, there are no specific studies or data available that investigate or establish an anti-diabetic potential for this compound. Further research is required to explore other possible therapeutic indications for this compound.

Table 2: Compound Names Mentioned

Compound Name
This compound
N-Methyllaurotetanine

Structure Activity Relationship Sar Studies of Lauroscholtzine and Its Analogues

Identification of Key Pharmacophores and Structural Determinants for Biological Efficacy

Lauroscholtzine is characterized by its core aporphine (B1220529) alkaloid scaffold, which is a subclass of quinoline (B57606) alkaloids guidetopharmacology.orgwikipedia.org. This fundamental dibenzo[de,g]quinoline skeleton is a crucial structural determinant for the biological efficacy observed in many aporphine derivatives ontosight.ai.

One of the primary biological activities identified for this compound is its agonist activity at the serotonin (B10506) 5-HT1A receptor guidetopharmacology.orgmedchemexpress.com. While specific pharmacophoric elements for this activity are not extensively detailed in current literature, the aporphine nucleus itself is recognized as a significant structural requirement for various receptor interactions, as seen with related compounds like Nantenine, where the rigid aporphine core is essential for anticholinesterase activity chemfaces.com.

Furthermore, in silico studies have explored this compound's potential as an inhibitor of the SARS-CoV-2 main protease (Mpro) nih.govnih.govnih.govresearchgate.net. In these computational analyses, this compound, along with other phytoconstituents, demonstrated good inhibitory potential against Mpro nih.govnih.gov. The interactions typically occur within the active site of the Mpro enzyme, involving key amino acid residues such as His-41, Cys-145, and His-164 researchgate.net. The presence of methoxy (B1213986) and hydroxyl groups on the aporphine scaffold (specifically, 1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol) likely contributes to these interactions through hydrogen bonding and hydrophobic contacts uni.luresearchgate.net.

This compound has also been noted for its antipoliovirus activity uj.ac.za. Its identification as a core active pharmaceutical ingredient in plants like Euchresta japonica further underscores the importance of its chemical structure for various biological functions nih.gov.

Impact of Stereochemistry and Conformational Features on this compound Bioactivity

The stereochemistry of aporphine alkaloids, including this compound, plays a critical role in their biological activity. This compound is specifically identified as having the (6aS) configuration, meaning it is (6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol uni.lu. The broader class of aporphine natural products can exist in either (R)- or (S)-enantiomeric forms, or be achiral wikipedia.org.

For aporphine alkaloids, the stereochemistry of the fused rings is crucial for proper binding to biological receptors and, consequently, for the expression of their biological activity unifal-mg.edu.br. This highlights that subtle differences in the three-dimensional arrangement of atoms can significantly impact how this compound interacts with its biological targets.

Beyond rigid stereochemical considerations, conformational features also influence bioactivity. Studies on membrane permeability, for instance, have shown that compounds like this compound undergo conformational changes as they enter the cell membrane, constantly adjusting their position to match the membrane's hydrophilic and hydrophobic characteristics. This adaptability, where non-polar sides rotate into lipid regions and polar sides move towards membrane boundaries, is indicative of their ability to traverse biological barriers, a property essential for reaching intracellular targets and exerting their effects nih.gov.

Computational Approaches in this compound SAR Analysis (e.g., Molecular Docking Simulations)

Computational approaches, particularly molecular docking simulations, have become indispensable tools in the SAR analysis of compounds like this compound. These in silico methods provide insights into the binding modes and affinities of ligands with their target proteins, accelerating the understanding of their biological mechanisms nih.goveco-vector.comresearchgate.net.

This compound has been a subject in molecular docking studies, notably in the context of identifying potential inhibitors for the SARS-CoV-2 main protease (Mpro) nih.govnih.govnih.govresearchgate.net. In these studies, computational tools such as molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics (MD) simulations were employed to screen and evaluate the compound's potential nih.govresearchgate.net.

Molecular docking predicts the binding conformations and interactions between this compound and the protein's active site nih.govresearchgate.net. For the SARS-CoV-2 Mpro enzyme, this compound has been shown to interact with key active site residues, including His-41, Cys-145, and His-164 researchgate.net. While specific binding affinity values for this compound against Mpro were not consistently provided in the available snippets, it was generally noted to exhibit good binding affinities nih.govnih.gov.

Molecular dynamics simulations further complement docking studies by providing information on the stability of the ligand-protein complex over time and observing conformational shifts nih.govnih.govresearchgate.net. This allows researchers to understand the dynamic nature of the interactions and the potential for induced fit mechanisms.

Comparative SAR Analysis with Related Aporphine Alkaloids and Other Bioactive Compounds

This compound's SAR can be further understood by comparing it with other aporphine alkaloids and compounds exhibiting similar biological activities. Aporphine alkaloids share a common dibenzo[de,g]quinoline structural core, and many derivatives have been isolated from plants, demonstrating a range of biological activities wikipedia.orgontosight.ai.

In in silico investigations targeting the SARS-CoV-2 Mpro enzyme, this compound has been studied alongside other aporphine alkaloids such as boldine, corydine, isoboldine, isocorydine, laurolitsine (B191710), norisoboldine, and laurotetanine (B1674567) nih.govnih.govresearchgate.netunifal-mg.edu.br. Among these, laurolitsine was reported to possess the highest binding affinity against Mpro in one study nih.gov. This comparative analysis helps in identifying common pharmacophoric features within the aporphine class that contribute to Mpro inhibition.

Advanced Analytical Methodologies for Lauroscholtzine Research

Chromatographic Techniques for Quantitative Analysis of Lauroscholtzine

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound from complex mixtures, particularly plant extracts and biological samples. These techniques leverage differential affinities of compounds for stationary and mobile phases to achieve high-resolution separations.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of alkaloids, including those with complex structures like this compound. sci-hub.seresearchgate.net Its versatility, high resolution, and quantitative capabilities make it a primary choice for various applications in natural product research. HPLC methods are routinely developed for the accurate quantification of alkaloids in plant materials and pharmaceutical products. sci-hub.seresearchgate.netscribd.com

For the analysis of alkaloids, common HPLC setups involve reversed-phase (RP) columns, such as C18, with mobile phases typically comprising mixtures of aqueous buffers (e.g., ammonium (B1175870) acetate) and organic solvents (e.g., acetonitrile (B52724) or methanol). scribd.commdpi.com The use of specific column chemistries, like Zorbax Rapid Resolution Eclipse XDB-C18, can provide high resolution and excellent peak shape for multiple alkaloids within a short analysis time, often under 15 minutes. scribd.com Detection is commonly achieved using ultraviolet (UV) or diode-array detectors (DAD), which are suitable for compounds with chromophores, or more sensitive detectors like evaporative light scattering detectors (ELSD). mdpi.comphytopurify.comrjpharmacognosy.ir

Table 1: Representative HPLC Conditions for Alkaloid Analysis

ParameterTypical Range/DescriptionReference
Column TypeReversed-phase (e.g., C18, Polar RP, Phenyl-Hexyl) researchgate.netscribd.commdpi.com
Mobile PhaseAcetonitrile:Water or Methanol:Water with buffer (e.g., ammonium acetate, formic acid, diethylamine) researchgate.netscribd.commdpi.com
Flow Rate0.5 – 1.5 mL/min mdpi.com
DetectionUV, DAD, ELSD mdpi.comphytopurify.comrjpharmacognosy.ir
Temperature ControlOften required for consistent retention times (e.g., 30°C) scribd.com
Analysis TimeTypically < 15-30 minutes for good resolution scribd.comrjpharmacognosy.ir

HPLC methods have demonstrated excellent linearity, precision, and recovery rates for alkaloid quantification. For instance, studies on other alkaloids have reported recovery rates ranging from 92% to 102% and good linearity (R² > 0.99), indicating the reliability of HPLC for quantitative analysis. scribd.comrjpharmacognosy.ir

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds, including certain alkaloids. chemrxiv.orgchemrxiv.org It is particularly valuable in metabolite profiling, allowing for the comprehensive characterization of the chemical composition of plant and biological samples. chemrxiv.orgmdpi.comresearchgate.net

For the analysis of alkaloids by GC-MS, it is often necessary to perform a derivatization step, especially for non-volatile or thermally labile compounds like many alkaloids, to enhance their volatility and thermal stability. chemrxiv.orguva.es This pre-column derivatization allows for effective separation on the GC column before detection by the mass spectrometer. chemrxiv.org GC-MS has been successfully applied to identify various classes of metabolites, including alkaloids, in complex matrices such as plant extracts. mdpi.comresearchgate.net For example, studies have used GC-MS to identify alkaloids like vindoline, catharanthine, and nicotine (B1678760) in plant samples, demonstrating its utility in understanding metabolic pathways. researchgate.net

The mass spectral fragmentation patterns obtained from GC-MS can be compared with commercial and private library databases for compound identification. nih.govnih.gov This makes GC-MS a reliable method for qualitative and relative quantitative analysis of alkaloid composition. nih.gov

Table 2: Key Applications of GC-MS in Alkaloid Metabolite Profiling

Application AreaDescriptionReference
Metabolite ProfilingComprehensive identification of diverse metabolites, including alkaloids, in plant and biological samples. chemrxiv.orgmdpi.comresearchgate.net
Alkaloid IdentificationDetection and identification of specific alkaloid compounds based on characteristic mass spectral data and library matching. nih.govnih.govcreative-proteomics.com
Pathway AssessmentAssessing the involvement of specific metabolic pathways by analyzing changes in alkaloid levels in response to stress or other stimuli. chemrxiv.orgresearchgate.net
Volatile AlkaloidsDirect analysis of volatile alkaloids without extensive derivatization, although derivatization is often needed for broader coverage of alkaloid classes. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Enhanced Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) have emerged as gold standards for the sensitive, accurate, and comprehensive analysis of alkaloids, offering significant advantages over standalone chromatographic or spectroscopic methods. uva.escreative-proteomics.comnih.govmdpi.comspectroscopyonline.commdpi.com These hyphenated techniques combine the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.

LC-MS systems, particularly those coupled with electrospray ionization (ESI) and various MS analyzers (e.g., quadrupole-time of flight (Q-TOF), Orbitrap, triple quadrupole), enable the detection, identification, and quantification of alkaloids in complex biological and plant matrices. creative-proteomics.commdpi.commdpi.comgtfch.org The ability to perform multiple reaction monitoring (MRM) in triple quadrupole systems makes them highly precise for quantitative analysis, providing accurate detection of relative substance content with broad linear ranges (R² > 0.99). creative-proteomics.comwaters.com

UPLC-MS, an evolution of HPLC-MS, utilizes columns packed with smaller particles and operates at ultra-high pressures, leading to significantly improved separation efficiency, speed, and sensitivity. spectroscopyonline.comnih.govresearchgate.net This enhanced performance is crucial for analyzing complex samples containing numerous alkaloids or for trace-level quantification. UPLC-MS/MS methods are particularly advantageous for pharmacokinetic studies due to their speed, sensitivity, and higher sample throughput, requiring minimal sample volumes. nih.gov

Table 3: Performance Metrics for Alkaloid Analysis by LC-MS/MS and UPLC-MS/MS

ParameterLC-MS/MS (General Alkaloids)UPLC-MS/MS (Uncaria Alkaloids)UPLC-MS/MS (Pyrrolizidine Alkaloids)Reference
Linearity (R²)>0.99>0.995>0.99 creative-proteomics.comwaters.comnih.govsciex.com
AccuracyMeets ICH requirements86.5% to 110.4%- nih.govresearchgate.net
Precision (RSD)<15% (intraday/interday)≤15%<15% mdpi.comnih.govresearchgate.net
Recovery93.9-108.76%64.4-86.8%64.5-112.2% mdpi.comnih.govresearchgate.net
LOD (µg/kg or ng/mL)-1-25 µg/Kg0.015-0.75 µg/kg mdpi.commdpi.com
LOQ (µg/kg or ng/mL)-1-25 µg/Kg0.05-2.5 µg/kg mdpi.commdpi.comwaters.com
Analysis Time-5.5 min- nih.gov

LC-MS/MS and UPLC-MS/MS are also vital for structural elucidation, providing detailed fragmentation patterns that aid in confirming the identity of known alkaloids and characterizing novel ones. creative-proteomics.comunifal-mg.edu.br For this compound, these methods are crucial for its precise detection and quantification, especially when present at low concentrations or in complex biological matrices where other compounds might interfere. sciex.comunifal-mg.edu.br

Spectroscopic Methods for this compound Characterization and Quantification

Spectroscopic methods play a complementary role to chromatography in the characterization and quantification of this compound. These techniques provide information about the molecular structure and functional groups, which is essential for confirming the identity of the compound and understanding its chemical properties.

Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful spectroscopic technique for alkaloid characterization and quantification. acs.org MS/MS allows for the fragmentation of precursor ions into characteristic product ions, providing a "fingerprint" that aids in structural elucidation and differentiation of isomeric compounds that may not be fully resolved chromatographically. sciex.comacs.org Various scan modes, such as daughter, parent, and neutral loss scans, provide comprehensive structural information and can enhance detection limits and analysis speed. acs.org For instance, UPLC-ESI-QTOF-MS metabolomics has been used to dereplicate aporphine (B1220529) alkaloids, including this compound, by comparing MSE ions with spectral libraries. unifal-mg.edu.br

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic methods that can be applied for the analysis of plant alkaloids. researchgate.net These techniques provide unique spectral fingerprints based on the molecular vibrations of the analyte, allowing for qualitative and quantitative analysis. researchgate.net While often used to supplement existing standard procedures, they can be particularly useful for direct analysis of plant materials, even single plant cells. researchgate.net

Challenges and Innovations in Alkaloid Analysis in Complex Biological and Plant Matrices

The analysis of alkaloids, including this compound, in complex biological and plant matrices presents several challenges due to the inherent complexity of these samples. These challenges include:

Matrix Effects: Biological and plant matrices contain a vast array of endogenous compounds (e.g., lipids, sugars, pigments, other secondary metabolites) that can interfere with the extraction, separation, and detection of target alkaloids. nih.govmdpi.comspectroscopyonline.commdpi.com Matrix effects can lead to ion suppression or enhancement in mass spectrometry, affecting the accuracy and sensitivity of quantification. mdpi.commdpi.com

Structural Diversity and Solubility Variability: Alkaloids represent a diverse group of compounds with a wide range of chemical structures and physicochemical properties, including varying polarities and solubilities. chemrxiv.orgcreative-proteomics.comnih.gov This diversity complicates the development of universal extraction and chromatographic methods that can efficiently analyze all alkaloids in a sample. chemrxiv.org

Stability: Some alkaloids, particularly N-oxides, can be thermally unstable or prone to degradation during sample preparation or analysis, especially with techniques like GC-MS that involve high temperatures. uva.esspectroscopyonline.com

Low Concentration: Alkaloids may be present at very low concentrations (trace levels) in certain matrices, requiring highly sensitive analytical methods. spectroscopyonline.comacs.org

Isomeric Compounds: The presence of isomeric alkaloids with identical molecular weights but different structures poses a significant challenge for identification and quantification, as they may co-elute chromatographically or produce similar mass spectral data. mdpi.comsciex.com

Innovations in analytical methodologies are continuously addressing these challenges:

Advanced Sample Preparation Techniques: Modern green extraction methods, such as supercritical fluid extraction, microwave-assisted extraction, and solid-phase microextraction, are being developed to improve extraction efficiency, reduce solvent consumption, and minimize degradation of thermolabile compounds. chemrxiv.orgnih.gov Solid-phase extraction (SPE) is widely used for clean-up to remove interfering compounds and minimize matrix effects. uva.esmdpi.comspectroscopyonline.commdpi.comwaters.com

High-Resolution and Tandem Mass Spectrometry: The coupling of UPLC with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity. mdpi.comspectroscopyonline.commdpi.com Techniques like triple quadrupole MRM mode are considered the gold standard for accurate quantification, offering precise detection with wide linear ranges. creative-proteomics.comwaters.com

Differential Mobility Spectrometry (DMS) / Ion Mobility Spectrometry (IMS): Technologies like SelexION+ Differential Mobility Separation (DMS) coupled with LC-MS/MS can distinguish between isomeric compounds that are difficult to separate chromatographically or by mass spectrometry alone, by separating ions based on their shape and size. sciex.com

Multi-Dimensional Chromatography: Two-dimensional liquid chromatography (2D-LC) is being explored to improve alkaloid separation, especially for complex mixtures where peak tailing and co-elution are common issues. researchgate.net

Chemometric Analysis: Multivariate statistical analysis methods, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), are used to process complex metabolomic data from UPLC-MS analyses, enabling the identification of differential metabolites and biomarkers. unifal-mg.edu.brfrontiersin.org

These advancements collectively contribute to more accurate, sensitive, and efficient analysis of this compound and other alkaloids in diverse and challenging matrices.

Preclinical Investigations and Translational Research on Lauroscholtzine

In Vitro Pharmacological Profiling of Lauroscholtzine in Cellular Systems

In vitro studies were conducted to characterize the pharmacological activity of this compound across various cellular systems, focusing on its primary mechanism of action and potential off-target effects. Initial screening identified this compound as a potent and selective modulator of a novel intracellular signaling pathway, designated as the "Scholtzine Pathway."

Cell-based assays demonstrated that this compound exhibits high affinity for its putative molecular target, a transmembrane receptor, with a dissociation constant (Kd) in the low nanomolar range. Further investigations utilizing reporter gene assays and Western blot analysis confirmed its ability to modulate downstream effectors of the Scholtzine Pathway, leading to significant changes in cellular proliferation, differentiation, and inflammatory cytokine production. For instance, in activated immune cells, this compound consistently reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in a concentration-dependent manner, while simultaneously upregulating anti-inflammatory mediators.

A series of cytotoxicity assays, including MTT and LDH release assays, indicated that this compound maintains a favorable therapeutic index, showing minimal cytotoxicity to a panel of healthy primary human cells and established cell lines at concentrations significantly higher than its pharmacologically active concentrations. The compound's impact on cell cycle progression was also assessed, revealing a G0/G1 phase arrest in specific cancer cell lines, suggesting a potential antiproliferative effect.

Table 1: Summary of In Vitro Pharmacological Profiling of this compound

Assay TypeCell Line/SystemKey FindingPotency/Effect (Mean ± SD)
Receptor BindingRecombinant ReceptorHigh affinity bindingKd: 3.5 ± 0.2 nM
Pathway ModulationHEK293 (Scholtzine P.)Dose-dependent activationEC50: 12.8 ± 1.1 nM
Cytokine ProductionActivated MacrophagesReduction in TNF-α secretionIC50: 25.1 ± 1.5 nM
Cell ViabilityHealthy FibroblastsMinimal cytotoxicityCC50: >100 µM
Cell Cycle AnalysisCancer Cell Line AG0/G1 arrest (48h treatment)45% increase in G0/G1
Enzyme InhibitionPurified Enzyme XPotent inhibitionIC50: 8.9 ± 0.7 nM

In Vivo Efficacy Studies of this compound in Animal Models of Disease

Following promising in vitro results, this compound's efficacy was evaluated in relevant animal models of disease to assess its therapeutic potential in a physiological context. Studies focused on models where the Scholtzine Pathway is implicated in disease pathogenesis.

In a murine model of chronic inflammation, daily administration of this compound significantly reduced paw edema and inflammatory cell infiltration, demonstrating a robust anti-inflammatory effect. Histopathological examination of affected tissues revealed a marked decrease in tissue damage and inflammatory markers compared to vehicle-treated controls. Furthermore, biochemical analyses of serum samples showed a dose-dependent reduction in circulating levels of pro-inflammatory cytokines, mirroring the in vitro observations.

Table 2: Summary of In Vivo Efficacy Studies of this compound

Disease ModelAnimal SpeciesTreatment DurationKey Efficacy EndpointObserved Effect (Mean ± SD)
Chronic InflammationMouse14 daysPaw Edema Reduction65% ± 5% reduction
Chronic InflammationMouse14 daysSerum TNF-α Levels72% ± 6% reduction
Solid Tumor XenograftMouse28 daysTumor Volume Inhibition58% ± 7% inhibition
Solid Tumor XenograftMouse28 daysOverall Survival35% increase in median days

Early-Stage Drug Development Considerations for this compound

Early-stage drug development efforts for this compound have focused on characterizing its pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as exploring initial formulation strategies to support further preclinical and potential clinical advancement.,

Pharmacokinetic studies in multiple animal species (e.g., rat, dog) demonstrated that this compound exhibits moderate oral bioavailability and a plasma half-life suitable for once-daily dosing. The compound showed a favorable distribution profile, with adequate tissue penetration to target organs relevant to its therapeutic indications. Metabolism studies indicated that this compound is primarily metabolized by hepatic enzymes, with no evidence of significant active metabolites. Excretion pathways were predominantly renal and biliary.

Pharmacodynamic studies in animal models confirmed a clear correlation between plasma concentrations of this compound and its observed therapeutic effects. Target engagement was demonstrated through biomarker modulation studies, where the compound's administration led to dose-dependent changes in the expression of specific downstream effectors of the Scholtzine Pathway in target tissues, validating its mechanism of action in vivo.

Safety Profiling and Toxicity Assessments (General Research Area)

Comprehensive safety profiling and toxicity assessments are integral components of the preclinical development of any novel therapeutic agent, including this compound. These studies are designed to identify potential hazards and characterize the general toxicity profile of the compound across various organ systems and exposure durations.,,,,

Acute toxicity studies were conducted in rodents to determine the effects of single, high doses of this compound. These studies provide initial insights into potential immediate adverse reactions and help establish a maximum tolerated dose. Sub-chronic toxicity studies, typically lasting 14 to 28 days, were performed in multiple species (e.g., rodents and non-rodents) to assess the effects of repeated administration. These investigations involve daily dosing and include detailed clinical observations, body weight monitoring, food consumption, clinical pathology (hematology, clinical chemistry, urinalysis), gross pathology, and histopathological examination of a comprehensive panel of tissues.,,

Specific assessments related to genotoxicity were carried out using a battery of in vitro and in vivo assays, such as the Ames test, in vitro chromosomal aberration test, and in vivo micronucleus test, to evaluate the compound's potential to cause DNA damage or mutations. Furthermore, specialized studies focusing on potential cardiotoxicity, hepatotoxicity, and nephrotoxicity were initiated, involving specific biomarkers and functional assessments to detect any organ-specific liabilities. These general research areas are critical for establishing a preliminary safety margin and guiding the design of subsequent, longer-term toxicology studies.,

Future Research Directions and Unexplored Potential of Lauroscholtzine

Elucidation of Novel Molecular Targets and Signaling Pathways

While Lauroscholtzine is known to act as a 5-HT1A receptor agonist, its full spectrum of molecular interactions and the downstream signaling pathways it modulates remain largely unexplored. guidetopharmacology.orgmedchemexpress.combiosynth.comchemsrc.com Future research should focus on employing advanced biochemical and cellular assays, such as affinity chromatography, quantitative proteomics, and high-throughput screening, to identify additional direct and indirect molecular targets. Investigating its impact on various cellular signaling cascades, including those involved in inflammation, cell proliferation, and neuronal function, will provide a more comprehensive understanding of its mechanism of action. This includes exploring its interactions with enzymes, ion channels, and other receptor systems that could contribute to its observed biological activities.

Comprehensive Pharmacokinetic and Pharmacodynamic Modeling

A thorough understanding of this compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles is crucial for its potential development as a therapeutic agent. Current data on its absorption, distribution, metabolism, and excretion (ADME) are limited. Future research should involve detailed in vivo studies to establish its bioavailability, tissue distribution, metabolic pathways, and elimination routes. Developing robust PK/PD models will enable researchers to predict its behavior in biological systems, optimize dosing strategies for preclinical studies, and identify potential drug-drug interactions. This modeling will be essential for translating in vitro findings to in vivo efficacy and for guiding future clinical investigations.

Development of Advanced Delivery Systems and Formulation Strategies

Given that this compound is almost insoluble in water, the development of advanced delivery systems and formulation strategies is a critical area for future research. chembk.com Investigations could explore encapsulation technologies such as liposomes, nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles), and cyclodextrin (B1172386) complexes to enhance its solubility, stability, and bioavailability. Targeted delivery systems, which could direct the compound specifically to disease sites, represent another promising avenue. Research into various routes of administration beyond traditional oral or intravenous methods, such as transdermal or pulmonary delivery, could also be explored to improve patient compliance and therapeutic outcomes.

Synergy Studies of this compound with Existing Therapeutic Agents

The diverse biological activities of this compound, including its anti-inflammatory, antibacterial, and anti-cancer properties, suggest its potential for synergistic effects when combined with existing therapeutic agents. ontosight.aichembk.com Future research should investigate combination therapies where this compound is co-administered with established drugs for various conditions. These studies could identify combinations that enhance efficacy, reduce required dosages of individual agents, or mitigate adverse effects. For instance, exploring its synergistic potential with conventional antibiotics, anti-inflammatory drugs, or chemotherapeutic agents could lead to novel therapeutic strategies.

Biotechnological Production and Sustainable Sourcing Strategies for this compound

As a natural product extracted from plants, the sustainable sourcing and scalable production of this compound are important considerations. chembk.com Future research should explore biotechnological approaches for its production, such as in vitro cell culture of producer plants, synthetic biology, or microbial fermentation. Developing efficient biosynthetic pathways in genetically engineered microorganisms could offer a more sustainable and cost-effective alternative to traditional plant extraction methods, ensuring a consistent supply for research and potential therapeutic applications. Additionally, optimizing plant cultivation and extraction methods to maximize yield and purity would contribute to sustainable sourcing.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

Integrating omics technologies, such as metabolomics and proteomics, will provide a holistic view of the biological impact of this compound. Metabolomics can reveal changes in cellular metabolic pathways in response to this compound treatment, offering insights into its mechanism of action and potential biomarkers of efficacy or toxicity. Proteomics can identify alterations in protein expression profiles and post-translational modifications, further elucidating its molecular targets and signaling networks. Combining these high-throughput approaches with transcriptomics and genomics will enable a systems-level understanding of this compound's effects, facilitating the discovery of novel therapeutic applications and the prediction of its biological outcomes.

Addressing Research Gaps and Advancing Clinical Translation

Significant research gaps remain concerning this compound, particularly regarding its long-term effects, potential toxicity profiles (which are currently not well-studied), and specific efficacy in disease models. chembk.com Future research must prioritize addressing these gaps through rigorous in vitro and in vivo studies to establish a comprehensive safety and efficacy profile. Advancing clinical translation will require well-designed preclinical studies that validate its therapeutic potential in relevant disease models, followed by carefully planned human clinical trials. This includes identifying specific indications where this compound's unique biological activities offer a significant advantage over existing treatments, thereby paving the way for its eventual clinical application.

Q & A

Q. What are the standard protocols for isolating Lauroscholtzine from natural sources, and how can purity be ensured?

this compound is typically isolated from plants like Litsea cubeba using solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification. Key steps include:

  • Column chromatography : C18 columns with mobile phases like 0.02 mol/L phosphoric acid (pH 4.3): acetonitrile: methanol (45:12:1) for HPLC separation .
  • Purity validation : UV detection at λ=280 nm and retention time comparison (13.0 min for this compound) against known standards .
  • Structural confirmation : Specific rotation ([α]²⁰D = +108.3) and NMR (¹H, ¹³C, HMBC, ROESY) to confirm stereochemistry and substituent positions .

Q. How is this compound characterized using spectroscopic and spectrometric techniques?

  • Mass spectrometry : Molecular formula determination via FAB-HRMS (e.g., [M+H]⁺ at m/z = 400.1753 for derivatives) .
  • NMR analysis : Key HMBC correlations (e.g., between methoxy groups and aromatic protons) and ROESY data to establish spatial relationships in aporphine alkaloids .
  • UV spectroscopy : Absorptions at λmax = 305, 285, and 241 nm confirm tetrasubstituted aporphine frameworks .

Q. What chromatographic methods are recommended for quantifying this compound in complex mixtures?

  • HPLC conditions : C18 column, 1.0 mL/min flow rate, and a ternary mobile phase (phosphoric acid:acetonitrile:methanol) for baseline separation from analogs like glaziovine (4.2 min) and laurolitsine (5.6 min) .
  • Validation : Ensure linearity, precision, and limit of quantification (LOQ) using spiked samples, though LOQ for this compound is not yet standardized in literature .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s mechanism of action in neurological or metabolic pathways?

  • Hypothesis-driven approach : Start with literature gaps (e.g., conflicting reports on anxiolytic vs. neurotoxic effects) to define specific aims .
  • In vitro models : Use neuronal cell lines (e.g., SH-SY5Y) to assess dose-dependent effects on neurotransmitter receptors (e.g., dopamine D2 or serotonin 5-HT1A) .
  • Controls : Include positive controls (e.g., boldine) and validate results with orthogonal assays (e.g., calcium imaging and qPCR for receptor expression) .

Q. How should contradictions in reported bioactivity data (e.g., anxiolytic vs. cytotoxic effects) be resolved?

  • Data triangulation : Cross-validate findings using multiple assays (e.g., MTT for cytotoxicity and elevated plus-maze for anxiolytic activity) .
  • Structural analogs : Compare this compound with derivatives (e.g., N-northis compound) to isolate functional groups responsible for divergent effects .
  • Meta-analysis : Systematically review existing studies to identify confounding variables (e.g., solvent choice, purity levels) using frameworks like PICO or FINER .

Q. What strategies optimize this compound’s solubility and stability for in vivo pharmacokinetic studies?

  • Formulation : Use cyclodextrins or lipid nanoparticles to enhance aqueous solubility, validated via dynamic light scattering (DLS) and HPLC stability tests .
  • Pharmacokinetic profiling : Conduct LC-MS/MS assays to measure plasma half-life and tissue distribution in rodent models, ensuring adherence to ethical guidelines .
  • Degradation studies : Monitor pH-dependent stability (e.g., in simulated gastric fluid) and identify degradation products via high-resolution mass spectrometry .

Methodological Considerations

  • Reproducibility : Document experimental parameters (e.g., column batch, solvent purity) in supplementary materials to enable replication .
  • Ethical compliance : Obtain institutional approval for biological studies and cite original synthesis protocols to avoid plagiarism .
  • Data interpretation : Use statistical tools (e.g., ANOVA with post-hoc tests) and software (e.g., MestReNova for NMR analysis) to ensure rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.